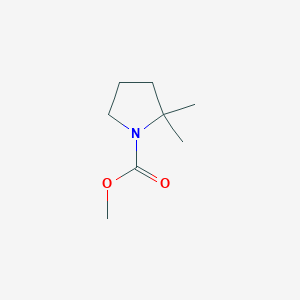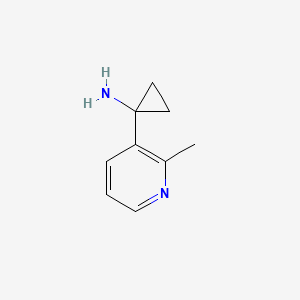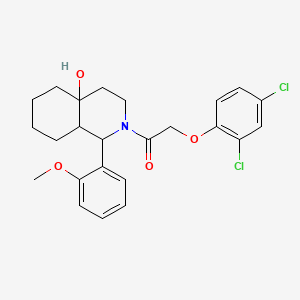
C24H27Cl2NO4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Este compuesto se caracteriza por su estructura compleja, que incluye un grupo diclorofenilo, un anillo de ciclopentano y un éster benzoato. Se utiliza principalmente en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de benzoato de metilo 2-butoxi-5-{[1-(2,4-diclorofenil)ciclopentano]amido} implica varios pasos:
Formación del intermedio diclorofenilo: Este paso implica la cloración de un anillo fenilo para introducir dos átomos de cloro en las posiciones 2 y 4.
Formación del anillo de ciclopentano: El intermedio diclorofenilo se hace reaccionar entonces con un derivado de ciclopentano para formar el anillo de ciclopentano.
Amidación: El derivado de ciclopentano se somete entonces a amidación para introducir el grupo amido.
Esterificación: Por último, el compuesto se somete a esterificación con ácido butoxibenzoico para formar el producto final.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se lleva a cabo normalmente en reactores grandes bajo condiciones controladas para garantizar un alto rendimiento y pureza. Las condiciones de reacción suelen implicar el uso de catalizadores, temperaturas elevadas y disolventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El benzoato de metilo 2-butoxi-5-{[1-(2,4-diclorofenil)ciclopentano]amido} sufre varios tipos de reacciones químicas:
Oxidación: Este compuesto puede oxidarse para formar varios productos de oxidación.
Reducción: También puede sufrir reacciones de reducción, particularmente en el grupo amido.
Sustitución: El grupo diclorofenilo puede participar en reacciones de sustitución, en las que los átomos de cloro son sustituidos por otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se utilizan reactivos como el hidróxido de sodio y varios nucleófilos para las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir aminas.
Aplicaciones en la investigación científica
El benzoato de metilo 2-butoxi-5-{[1-(2,4-diclorofenil)ciclopentano]amido} tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como material de partida para la síntesis de moléculas más complejas.
Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y la unión a proteínas.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos agroquímicos.
Aplicaciones Científicas De Investigación
Methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
El mecanismo de acción del benzoato de metilo 2-butoxi-5-{[1-(2,4-diclorofenil)ciclopentano]amido} implica su interacción con dianas moleculares específicas. El compuesto se une a enzimas y proteínas, inhibiendo su actividad. Esta inhibición se produce a menudo a través de la formación de enlaces covalentes o interacciones no covalentes fuertes con los sitios activos de las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
- Benzoato de metilo 2-butoxi-5-{[1-(2,4-diclorofenil)ciclopentano]amido}
- Tetrahydro-2-furanylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3
Singularidad
El benzoato de metilo 2-butoxi-5-{[1-(2,4-diclorofenil)ciclopentano]amido} es único debido a sus características estructurales específicas, como la presencia de un grupo diclorofenilo y un anillo de ciclopentano. Estas características confieren propiedades químicas distintas, lo que lo hace particularmente útil en diversas aplicaciones.
Propiedades
Fórmula molecular |
C24H27Cl2NO4 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
1-[4a-hydroxy-1-(2-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-2-(2,4-dichlorophenoxy)ethanone |
InChI |
InChI=1S/C24H27Cl2NO4/c1-30-20-8-3-2-6-17(20)23-18-7-4-5-11-24(18,29)12-13-27(23)22(28)15-31-21-10-9-16(25)14-19(21)26/h2-3,6,8-10,14,18,23,29H,4-5,7,11-13,15H2,1H3 |
Clave InChI |
AKIVTMSWXDDPBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2C3CCCCC3(CCN2C(=O)COC4=C(C=C(C=C4)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



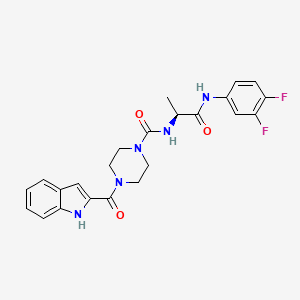
![N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate](/img/structure/B12634397.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)
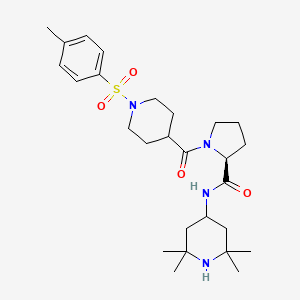
![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)

![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)
![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)
![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)
